2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule that contains the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methoxyphenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- 2-[(3-methylphenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
Uniqueness
2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-methyl-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C13H13N3O/c1-10-16-12(9-14)13(17-10)15-8-7-11-5-3-2-4-6-11/h2-6,15H,7-8H2,1H3 |
InChI Key |
FSKBEICRFZDSBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)NCCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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